molecular formula C10H7FN2OS B6112398 5-(4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B6112398
M. Wt: 222.24 g/mol
InChI Key: UBOJXIIHHKEVFB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one, commonly known as FBZ, is a synthetic compound with potential applications in various fields of science. It is a thiazolidinone derivative that has a unique chemical structure and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of FBZ is not fully understood. However, it is believed that FBZ exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
FBZ has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth. It has also been found to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using FBZ in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation is that the mechanism of action of FBZ is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on FBZ. One area of interest is its potential use in treating Alzheimer's disease. Studies have shown that FBZ can reduce the production of amyloid-beta, a protein that is believed to play a role in the development of Alzheimer's disease. Another area of interest is its potential use in treating diabetes. Studies have shown that FBZ can improve insulin sensitivity and reduce blood glucose levels. Further research is needed to fully understand the potential applications of FBZ in various fields of science.
Conclusion:
In conclusion, FBZ is a synthetic compound with potential applications in various fields of science. Its unique chemical structure and promising results in scientific research make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of FBZ involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to form the final compound, FBZ. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

FBZ has potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that FBZ has antimicrobial, antifungal, and anticancer properties. It has also been found to be effective in treating inflammation, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(5E)-2-amino-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOJXIIHHKEVFB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.